4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole
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Overview
Description
4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole is a complex organic compound with the molecular formula C18H16Cl3N3O2S . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the piperazino and sulfonyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinated phenylsulfonyl chlorides and piperazine derivatives . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazino and sulfonyl groups may enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole include other indole derivatives with sulfonyl and piperazino groups. These compounds may share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-1H-indole
- 4-{4-[(2,5-dichlorophenyl)sulfonyl]piperazino}-1H-indole .
Properties
IUPAC Name |
4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2S/c19-13-10-15(21)18(11-14(13)20)27(25,26)24-8-6-23(7-9-24)17-3-1-2-16-12(17)4-5-22-16/h1-5,10-11,22H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWZRUBNJOOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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